molecular formula C5H13N B179496 N,N-Dimethylpropylamine CAS No. 926-63-6

N,N-Dimethylpropylamine

Cat. No. B179496
CAS RN: 926-63-6
M. Wt: 87.16 g/mol
InChI Key: ZUHZZVMEUAUWHY-UHFFFAOYSA-N
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Description

N,N-Dimethylpropylamine is a chemical compound with the formula C5H13N . It is a colorless liquid and is used to make other chemicals .


Molecular Structure Analysis

The molecular structure of N,N-Dimethylpropylamine includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 18 bonds. There are 5 non-H bonds, 2 rotatable bonds, and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

N,N-Dimethylpropylamine neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .

Scientific Research Applications

1. Environmental Engineering

N,N-Dimethylpropylamine has been studied for its utility in environmental applications, particularly in the removal of pollutants. For instance, N,N-dimethylpropylamine-grafted pore-expanded mesoporous silica (TER-PE-MCM-41) has been used for the selective adsorption of sulfur dioxide (SO2). This material exhibited a high SO2 adsorption capacity, especially under humid conditions, and showed excellent regeneration capabilities, making it a promising material for environmental remediation (Tailor, Ahmadalinezhad, & Sayari, 2014).

2. Water Treatment

In the context of water and wastewater treatment, N,N-dimethylpropylamine-related compounds have been investigated. Studies have focused on N-nitrosodimethylamine (NDMA) formation during chloramination of water and wastewater effluents, indicating the significance of understanding the role of dimethylamine and its derivatives in such processes. This research is crucial for ensuring safe water treatment practices and minimizing the formation of harmful byproducts (Mitch, Gerecke, & Sedlak, 2003; Mitch & Sedlak, 2004).

3. Chemical Synthesis

N,N-Dimethylpropylamine is also used in the synthesis of other chemical compounds. For example, it is involved in the production of N,N-dimethylaminopropylacrylamide, a chemical synthesized from acrylamide and N,N-dimethylpropylamine. This compound has applications in polymer chemistry and material science, demonstrating the versatility of N,N-dimethylpropylamine in various synthetic applications (Quan-da, 2006).

4. Pharmaceutical Research

Although you requested to exclude drug use and dosage information, it is noteworthy that N,N-dimethylpropylamine derivatives have been studied in pharmaceutical research. For instance, studies on methadone, which contains a dimethylisopropylamine functional group, have revealed its potential as a precursor for NDMA formation in water treatment processes. This highlights the importance of understanding the environmental impact of pharmaceutical compounds (Hanigan et al., 2015).

Safety And Hazards

N,N-Dimethylpropylamine may cause toxic effects if inhaled or ingested/swallowed. Contact with the substance may cause severe burns to skin and eyes. Fire will produce irritating, corrosive and/or toxic gases. Vapors may cause dizziness or suffocation .

properties

IUPAC Name

N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4-5-6(2)3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHZZVMEUAUWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Record name DIMETHYL-N-PROPYLAMINE
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DSSTOX Substance ID

DTXSID8074813
Record name Dimethyl-N-propylamine
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimethyl-n-propylamine appears as a colorless liquid. Less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid
Record name DIMETHYL-N-PROPYLAMINE
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Record name 1-Propanamine, N,N-dimethyl-
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Product Name

Dimethylpropylamine

CAS RN

926-63-6
Record name DIMETHYL-N-PROPYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3278
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Dimethylpropylamine
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Record name N,N-Dimethylpropylamine
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Record name 1-Propanamine, N,N-dimethyl-
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Record name Dimethyl-N-propylamine
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Record name Dimethyl(propyl)amine
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Record name N,N-DIMETHYLPROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
568
Citations
DM Roundhill, RA Bechtold, SGN Roundhill - Inorganic Chemistry, 1980 - ACS Publications
The new complexes IrCl (CO) PEN and IrCl (CO) PPN have been prepared. Thecrystal structure of the complex IrCl (CO) PN shows a planar complex with chloride trans to the …
Number of citations: 82 pubs.acs.org
Y ASAHI, M NUMATA, E MIZUTA - Chemical and Pharmaceutical …, 1973 - jstage.jst.go.jp
determine their structures and to analyze the isomers, 2-aminopropanes and propylamines. It has been noted3b) that the N-methyls in 2, 3-disubstituted N, N-dimethylpropylamines are …
Number of citations: 6 www.jstage.jst.go.jp
É Balogh-Hergovich, J Kaizer, G Speier, G Huttner… - Inorganica Chimica …, 2000 - Elsevier
The complexes [Cu(fla)(idpaH)]ClO 4 (4) and [Cu(idpaH)(O-bs)]ClO 4 (5) (fla=flavonolate, idpaH=3,3′-iminobis(N,N-dimethylpropylamine), O-bs=O-benzoylsalicylate) have been …
Number of citations: 32 www.sciencedirect.com
K Ohno, A Tonegawa, H Yoshida… - Journal of molecular …, 1997 - Elsevier
Spectroscopic evidence for an intramolecular C–H⋯N hydrogen bond: infrared and Raman spectroscopy and ab initio molecular orbital calculations of N,N-dimethylpropylamine and …
Number of citations: 14 www.sciencedirect.com
L Barhács, J Kaizer, G Speier - Journal of Molecular Catalysis A: Chemical, 2001 - Elsevier
The preparation and characterization of [Zn II (4′R-fla)(idpa)]ClO 4 (fla=flavonolate; idpa=3,3′-iminobis(N,N-dimethylpropylamine) complexes are described. Oxygenation of [Zn II (fla)(…
Number of citations: 34 www.sciencedirect.com
L Barhács, J Kaizer, J Pap, G Speier - Inorganica Chimica Acta, 2001 - Elsevier
Oxygenation of [Cu II (fla)(idpa)]ClO 4 (fla=flavonolate; idpa=3,3′-iminobis(N,N-dimethylpropylamine)) in dimethylformamide gives [Cu II (idpa)(O-bs)]ClO 4 (O-bs=O-benzoylsalicylate) …
Number of citations: 38 www.sciencedirect.com
H Hattori, H Imai, K Tanabe - Applied Catalysis, 1982 - Elsevier
Hydrogenation of N,N-diethy1-2-propenylaine was carried out over nickel catalysts supported on various kinds of metal oxides to examine the influence of various types of supports …
Number of citations: 5 www.sciencedirect.com
N Sperber, D Papa, E Schwenk… - Journal of the …, 1951 - ACS Publications
A series of substituted dialkylaminoalkanes have been synthesized by various methods and tested as histamine antagonists. Two compounds, 7-phenyl-7-(2-pyridyl)-N, N-…
Number of citations: 46 pubs.acs.org
JD Sweatt, GC Palmer, SJ Palmer… - … et de Therapie, 1982 - europepmc.org
A series of Benzo [b]-promazines and analino-N, N-dimethylpropylamine analogs and the free radical of chlorpromazine were compared to chlorpromazine and promazine in the rat …
Number of citations: 8 europepmc.org
E Balogh-Hergovich, J Kaizer, G Speier… - … Section C: Crystal …, 1999 - scripts.iucr.org
The title compound,[Zn (CI6HlIO4)(CIoHz5N3)] C104, contains a cationic five-coordinate zinc (II) complex with distorted trigonal-bipyramidal geometry. Two N atoms of the tridentate 3, 3'…
Number of citations: 12 scripts.iucr.org

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